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Compound of Interest

Compound Name: Cannabisin-B

CAS No.: 144506-17-2

Cat. No.: B6594924 Get Quote

Topic: Validating Cannabisin-B Purity via NMR Spectroscopy Document ID: NMR-VAL-CNB-

004 Role: Senior Application Scientist Last Updated: February 2026[1]

Executive Summary & Compound Profile
Cannabisin-B is not a classic phytocannabinoid (like THC or CBD) but a lignanamide—

specifically, a phenolic amide formed by the oxidative coupling of two N-trans-feruloyltyramine

units.[1] It is abundant in Cannabis sativa seed hulls (hemp seed) and roots.[1]

Unlike lipophilic cannabinoids, Cannabisin-B contains multiple phenolic hydroxyls and amide

linkages, making it significantly more polar. This fundamental difference dictates the NMR

solvent choice, handling, and impurity profile.

Chemical Profile
Class: Lignanamide (Bis-amide).[1]

Core Skeleton: 1,2-dihydronaphthalene (formed via oxidative coupling).[1]

Molecular Formula:

(approx.[1][2] MW 594.6 g/mol ).[1]
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Key Structural Features: Two amide carbonyls, four phenolic rings, and a rigid

dihydronaphthalene core.

Workflow: Purity Assessment Protocol
The following directed acyclic graph (DAG) outlines the decision logic for validating

Cannabisin-B.
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Start: Crude/Isolated Sample

Solubility Check
(Target: >5 mg/0.6 mL)

Select Solvent:
DMSO-d6 (Recommended)

or MeOD-d4

Acquire 1H NMR
(16-64 scans, d1=5s)

Check Amide Region
(8.0 - 8.5 ppm)

Amides Visible?
Proceed to qNMR

Sharp Doublets

Amides Broad/Missing?
Suspect Exchange or pH

Broad/Absent

Impurity Scan:
- Residual Solvents

- Cannabisin A (Isomer)
- Free Amines

Final Purity Calculation
(qNMR vs Internal Std)

Click to download full resolution via product page

Figure 1: Step-by-step NMR validation workflow for Cannabisin-B.
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Sample Preparation & Solvent Selection
Q: Why does my spectrum look broad or missing peaks
in CDCl₃?
A: Cannabisin-B has poor solubility in Chloroform-d (

).[1] The amide protons and phenolic hydroxyls participate in strong intermolecular hydrogen
bonding, leading to aggregation and line broadening in non-polar solvents.

Protocol:

Primary Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1][3]

Reason: It disrupts hydrogen bonding, sharpening the amide (

) and hydroxyl (

) signals.[1]

Alternative: Methanol-d4 (

).[1]

Note: This will exchange the amide and phenolic protons with deuterium, causing them to

disappear from the spectrum. Use this only for checking the carbon skeleton or if DMSO is

difficult to remove.[1]

Troubleshooting Table: Solvent Effects
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Feature
DMSO-d6
(Recommended)

Methanol-d4
(CD₃OD)

Chloroform-d
(CDCl₃)

Amide NH
Sharp Doublet/Singlet

(8.0–8.5 ppm)
Invisible (Exchanged) Broad/Undefined

Phenolic OH
Sharp Singlets (9.0–

9.5 ppm)
Invisible (Exchanged) Broad humps

Solubility
Excellent (>10

mg/mL)
Good

Poor (Precipitation

risk)

Spectral Interpretation Guide
Q: What are the diagnostic signals for Cannabisin-B?
To confirm identity, look for the "fingerprint" of the lignanamide core.[1] The values below are

typical for DMSO-d6.

Table 1: Key ¹H NMR Diagnostic Signals (DMSO-d6)
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Region

Chemical Shift
(

, ppm)

Multiplicity Assignment
Causality/Note
s

Amide 8.05 – 8.30 t or dd (Amide)

Diagnostic for

lignanamides.[1]

Shifts with

concentration/te

mp.

Aromatic 6.60 – 7.20 m
Aromatic Ring

Protons

Two sets of

AA'BB' systems

(tyramine moiety)

and ferulic core.

[1]

Olefinic 7.30 – 7.50 s or d
Ar-

=C

Vinyl protons of

the

dihydronaphthale

ne core.[1]

Aliphatic 2.60 – 2.80 t (Benzylic)

Tyramine side

chain methylene.

[1]

Aliphatic 3.30 – 3.50 m (N-methylene)

Adjacent to

Nitrogen; often

overlaps with

in DMSO.[1]

Table 2: Key ¹³C NMR Signals
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Carbon Type
Chemical Shift (

, ppm)
Assignment

Carbonyl 170.2, 171.2 Amide

Oxygenated Ar 147.0 – 149.0

Phenolic carbons (

,

)

Quaternary 125.0 – 130.0
Bridgehead carbons in

naphthalene core

Aliphatic 34.0 – 41.0 Side chain methylenes

Critical Check: If you observe carbonyl peaks around 166-168 ppm, suspect Cannabisin A or

other isomers.[1] Cannabisin B's amide carbonyls are typically distinct near 170-171 ppm.[1]

Quantitative NMR (qNMR) Protocol
Q: How do I calculate absolute purity?
Do not rely on area normalization (100% method) as it ignores inorganic salts and residual

solvents.[1] Use the Internal Standard (IS) method.[1]

Experimental Setup:

Internal Standard: Use Maleic Acid (traceable grade) or TMSP-d4.[1]

Maleic Acid: Singlet at

6.2 ppm.[1] Good because it sits in a clean region for Cannabisin-B.[1]
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TMSP: Singlet at

0.0 ppm.[1]

Relaxation Delay (

): Set to 30–60 seconds.

Reason: Amide protons and quaternary carbons have long

relaxation times.[1] Insufficient delay leads to underestimation of the compound.[1]

Pulse Angle: 90°.

Calculation Formula:

[1]

Where:

= Integration Area[1]

= Number of protons (e.g., 2 for Maleic acid, 1 for a specific Cannabisin aromatic signal)

= Molar Mass

= Weighed mass

= Purity (decimal)[1][4]

Troubleshooting Common Impurities
Q: I see extra peaks. What are they?
Common impurities arise from the isolation matrix (hemp seed) or degradation.[1]
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Impurity
Diagnostic Signal (

)
Origin

Cannabisin A
Similar aromatic region, but

distinct alkene shifts.[1]

Co-elutes during

chromatography.[1]

N-trans-feruloyltyramine

Doublets at

6.4 and 7.4 (large

Hz).[1]

Precursor/Hydrolysis product.

[1]

Ethyl Acetate 4.03 (q), 1.99 (s) in DMSO.[1] Common extraction solvent.[1]

Formic Acid 8.14 (s).[1]
Residual from HPLC mobile

phase.[1]
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synthetic standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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